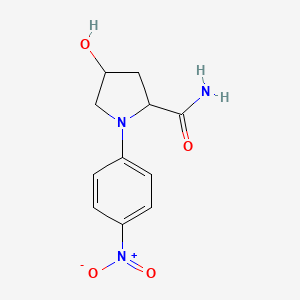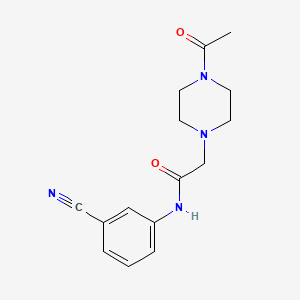
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPB is a heterocyclic compound that contains both a phthalazine and benzoic acid moiety. This compound has been synthesized using various methods and has been studied for its biological activities and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid is not fully understood. However, it has been suggested that 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid may exert its biological activities by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid. One potential area of research is the development of novel 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid in combination with other therapeutic agents for the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid and its potential applications in the field of medicine.
Métodos De Síntesis
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic acid in the presence of a dehydrating agent. The resulting product is then reduced to obtain 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid.
Aplicaciones Científicas De Investigación
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has also been studied for its potential use as a therapeutic agent in the treatment of certain diseases, including cancer and inflammatory disorders.
Propiedades
IUPAC Name |
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-12-6-5-8(7-11(12)15(21)22)18-14(20)10-4-2-1-3-9(10)13(19)17-18/h1-7H,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSBMFTSCWXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49674454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)
